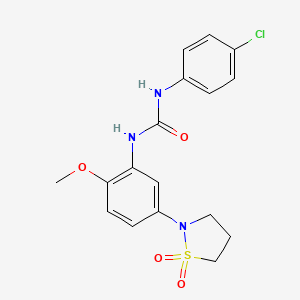
1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea, also known as CPDIM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPDIM has been studied for its ability to inhibit the growth of cancer cells and its potential as a treatment for diabetes and obesity. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant area of research involves the synthesis and characterization of urea derivatives, including efforts to understand their chemical behavior and structural properties. For instance, studies have developed methods for synthesizing deuterium-labeled analogs of similar urea compounds for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis, highlighting the utility of these compounds in pharmaceutical research for drug absorption and pharmacokinetics studies (Liang et al., 2020).
Antioxidant and Anticholinesterase Activities
Research has also demonstrated the antioxidant and anticholinesterase activities of novel coumarylthiazole derivatives containing aryl urea/thiourea groups. These compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential therapeutic applications in treating neurodegenerative disorders (Kurt et al., 2015).
Corrosion Inhibition
In the field of materials science, certain substituted urea derivatives have been identified as effective corrosion inhibitors for mild steel in acidic solutions. These compounds act as mixed-type inhibitors, providing valuable insights into the development of new corrosion prevention strategies for industrial applications (Bahrami & Hosseini, 2012).
Nonlinear Optical Properties
Urea derivatives have also been investigated for their potential in nonlinear optical applications. Studies on bis-chalcone derivatives doped in polymer matrices have revealed significant second harmonic generation (SHG) efficiencies and third-order nonlinear optical properties, suggesting their use in optical limiting materials and devices (Shettigar et al., 2006).
Anticancer Activity
Furthermore, the synthesis and biological evaluation of urea derivatives as anticancer agents have been a focus, with some compounds demonstrating significant antiproliferative effects against various cancer cell lines. This research underlines the potential of urea derivatives in oncology, particularly as inhibitors of specific biological pathways involved in cancer cell growth (Feng et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-25-16-8-7-14(21-9-2-10-26(21,23)24)11-15(16)20-17(22)19-13-5-3-12(18)4-6-13/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDESSENYVDOTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

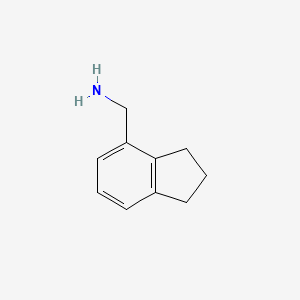

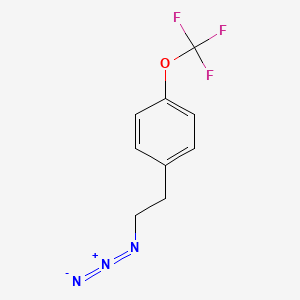
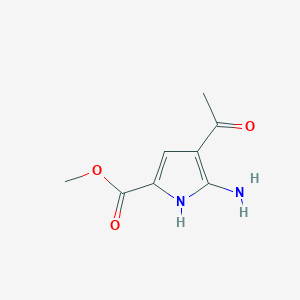
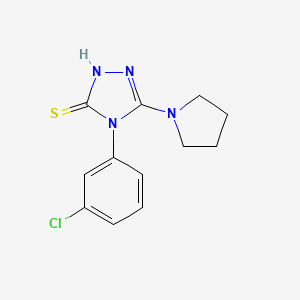
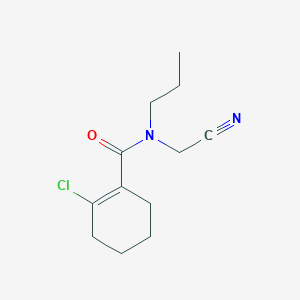
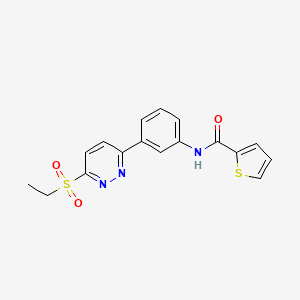
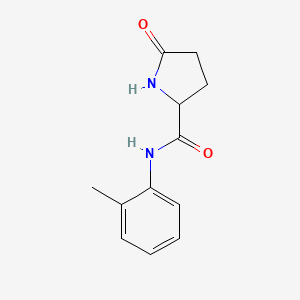


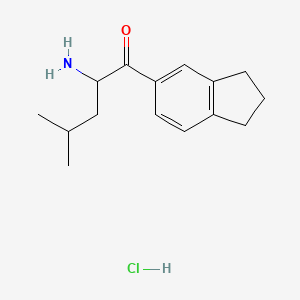
![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777705.png)
![(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2777706.png)
